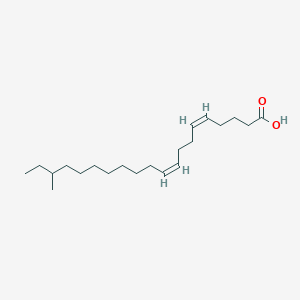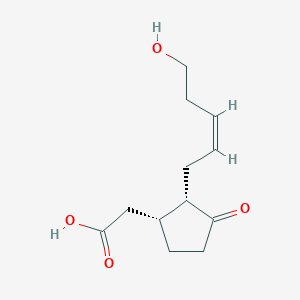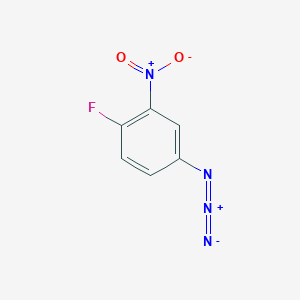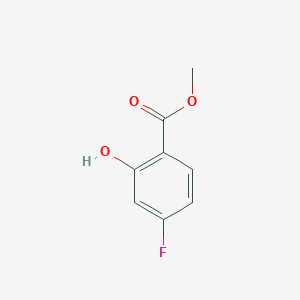![molecular formula C18H19N5O4 B149478 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 131402-48-7](/img/structure/B149478.png)
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied in detail. It has been reported to act as a CDK2 inhibitor, which plays a crucial role in cell cycle regulation and proliferation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and repair. By inhibiting DNA topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit anti-inflammatory and antiviral activities. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in lab experiments include its potent anticancer activity, broad-spectrum antiviral activity, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity, which can affect its safety profile.
Direcciones Futuras
There are several future directions for the research on 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various cancers and viral infections. Another direction is to explore its interaction with other enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of novel synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds for various applications.
Métodos De Síntesis
The synthesis of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported in the literature. The most common method involves the reaction of 3-(morpholinomethyl)benzoic acid with 5-amino-1H-pyrazole-4-carboxamide in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by cyclization with triethyl orthoformate. The yield of this method is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In biochemistry, it has been studied for its interaction with various enzymes and proteins, such as cyclin-dependent kinase 2 (CDK2) and DNA topoisomerase II. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
131402-48-7 |
|---|---|
Nombre del producto |
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Fórmula molecular |
C18H19N5O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-2-13(8-14)10-22-4-6-26-7-5-22/h1-3,8-9,11H,4-7,10,12H2,(H,19,20,24) |
Clave InChI |
VVRUREMEOOFPRS-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
SMILES canónico |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)











![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)